1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine
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Overview
Description
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine is a heterocyclic compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . This compound features a pyridine ring substituted with a morpholine group and an ethanamine side chain, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-pyridinecarboxaldehyde and morpholine.
Reaction Conditions: The reaction involves the condensation of 2-methyl-3-pyridinecarboxaldehyde with morpholine under acidic or basic conditions to form the intermediate product.
Final Step: The intermediate is then subjected to reductive amination with ethanamine to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted products .
Scientific Research Applications
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its morpholine and pyridine moieties allow it to bind to active sites of enzymes, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine can be compared with similar compounds such as:
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
1-(2-Methyl-4-morpholinopyridin-3-yl)ethanamine: This compound has a different substitution pattern on the pyridine ring, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H19N3O/c1-9(13)11-3-4-12(14-10(11)2)15-5-7-16-8-6-15/h3-4,9H,5-8,13H2,1-2H3 |
InChI Key |
VFCUZKXQZKDMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C(C)N |
Origin of Product |
United States |
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